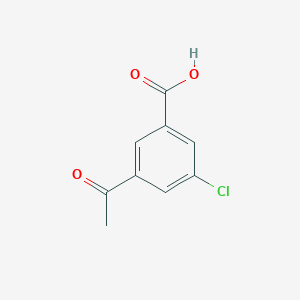

3-Acetyl-5-chlorobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1393566-58-9 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

3-acetyl-5-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |

InChI Key |

INXFNWRDYXEVKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Acetyl 5 Chlorobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for the synthesis of various derivatives such as esters, amides, acyl halides, and anhydrides. msu.edu

Esterification: The conversion of 3-Acetyl-5-chlorobenzoic acid to its corresponding esters is typically achieved through the Fischer esterification reaction. libretexts.org This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess, or water is removed as it is formed. masterorganicchemistry.com

Table 1: Representative Esterification Reactions

| Reactant (Alcohol) | Product (Ester) | Catalyst |

| Methanol | Methyl 3-acetyl-5-chlorobenzoate | H₂SO₄ |

| Ethanol | Ethyl 3-acetyl-5-chlorobenzoate | H₂SO₄ |

| Propanol | Propyl 3-acetyl-5-chlorobenzoate | TsOH |

Amidation: The formation of amides from this compound requires reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction is generally not efficient and often necessitates the activation of the carboxylic acid. msu.edu One common method involves first converting the carboxylic acid to a more reactive acyl chloride (see section 3.1.3), which then readily reacts with an amine to form the amide. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction directly between the carboxylic acid and the amine under milder conditions. libretexts.org

Table 2: Representative Amidation Reactions

| Reactant (Amine) | Activating Agent | Product (Amide) |

| Ammonia | SOCl₂ then NH₃ | 3-Acetyl-5-chlorobenzamide |

| Ethylamine | SOCl₂ then CH₃CH₂NH₂ | 3-Acetyl-N-ethyl-5-chlorobenzamide |

| Diethylamine | DCC | 3-Acetyl-N,N-diethyl-5-chlorobenzamide |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. Aromatic carboxylic acids, such as this compound, are generally stable and resistant to decarboxylation. The reaction typically requires harsh conditions, such as high temperatures and the presence of a catalyst, often copper-based. google.comgoogleapis.com The mechanism for the decarboxylation of aromatic acids can be complex, but it is facilitated by electron-withdrawing groups on the aromatic ring. However, the process is often not selective and can lead to side reactions, particularly at the high temperatures required. google.com For certain substrates, decarboxylation can be achieved under milder conditions using specific catalytic systems, for instance, involving silver carbonate or palladium acetate (B1210297) in polar aprotic solvents. organic-chemistry.org

Acyl Halides: Acyl chlorides are highly reactive and useful intermediates synthesized from carboxylic acids. wikipedia.org The most common laboratory method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.uk Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be employed. chemguide.co.ukwikipedia.org

Anhydrides: Acid anhydrides can be prepared from this compound through several routes. A common method involves the reaction of the corresponding acyl chloride with a carboxylate salt. libretexts.org For example, reacting 3-acetyl-5-chlorobenzoyl chloride with sodium 3-acetyl-5-chlorobenzoate would yield the symmetrical anhydride. Alternatively, treating the carboxylic acid with a strong dehydrating agent at high temperatures can form the anhydride, though this method is less common for aromatic acids. libretexts.org Mixed anhydrides can be formed by reacting the acyl chloride with a different carboxylic acid. wikipedia.orggoogle.com

Reactions at the Acetyl Group

The acetyl group, a methyl ketone, offers another site for chemical modification, primarily involving the carbonyl carbon and the adjacent α-hydrogens. wikipedia.org

Reduction: The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred as it typically does not reduce the carboxylic acid group, allowing for selective reduction of the ketone. This would yield 3-(1-hydroxyethyl)-5-chlorobenzoic acid.

Oxidation: The oxidation of the acetyl group is also possible. For instance, reaction with an oxidizing agent like potassium permanganate (B83412) could potentially oxidize the acetyl group to a carboxylic acid, although such strong conditions might also affect other parts of the molecule. smolecule.com A more specific transformation is the haloform reaction, where treatment with a halogen (e.g., Br₂) in the presence of a base (e.g., NaOH) would convert the methyl ketone into a carboxylate and bromoform (B151600) (CHBr₃). This would transform this compound into 5-chloroisophthalic acid.

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. byjus.com A key example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, this compound would react with an aldehyde or ketone that lacks α-hydrogens, typically an aromatic aldehyde like benzaldehyde, in the presence of an acid or base catalyst. taylorandfrancis.com The product is an α,β-unsaturated ketone, a class of compounds often referred to as chalcones. taylorandfrancis.com These reactions are valuable for forming new carbon-carbon bonds. wikipedia.org

Table 3: Representative Claisen-Schmidt Condensation Reactions

| Reactant (Aldehyde) | Catalyst | Product (α,β-Unsaturated Ketone) |

| Benzaldehyde | NaOH | 3-(3-Oxo-3-phenylprop-1-en-1-yl)-5-chlorobenzoic acid |

| 4-Methoxybenzaldehyde | KOH | 3-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]-5-chlorobenzoic acid |

| Furfural | NaOH | 3-[3-(Furan-2-yl)-3-oxoprop-1-en-1-yl]-5-chlorobenzoic acid |

Nucleophilic Addition to the Carbonyl

The acetyl group's carbonyl carbon is an electrophilic center susceptible to nucleophilic attack. This reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The presence of the electron-withdrawing chloro and carboxylic acid groups on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to acetophenone.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield an alcohol.

Table 1: Examples of Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Hydride ion | Sodium borohydride (NaBH₄) | 3-(1-Hydroxyethyl)-5-chlorobenzoic acid |

| Alkyl group | Methylmagnesium bromide (CH₃MgBr) | 3-(2-Hydroxypropan-2-yl)-5-chlorobenzoic acid |

Note: These are predicted reactions based on general carbonyl chemistry. Specific experimental data for this compound is not widely documented.

Reactivity of the Aryl Halide Moiety

The chlorine atom attached to the benzene (B151609) ring offers another site for derivatization, primarily through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive dehalogenation.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (halide). In this compound, the acetyl and carboxyl groups are meta to the chlorine atom. While these groups are deactivating and make the ring electron-poor, their meta-positioning provides less stabilization for the negatively charged Meisenheimer complex intermediate compared to an ortho or para arrangement.

Consequently, SNAr reactions on this substrate are expected to require harsh conditions, such as high temperatures, high pressures, and very strong nucleophiles. However, analogous reactions have been shown to proceed. For instance, in a related structure, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone, the chlorine at the 4-position (para to the strongly electron-withdrawing trifluoroacetyl group) can be substituted by fluoride (B91410) using potassium fluoride at high temperatures. google.com This suggests that under forcing conditions, the chlorine atom of this compound could potentially be displaced by nucleophiles like alkoxides, amines, or thiolates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds from aryl halides. Although aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst design (e.g., using electron-rich, bulky phosphine (B1218219) ligands) have made their use commonplace.

Suzuki-Miyaura Coupling : This reaction would involve coupling this compound with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. libretexts.org This would result in the formation of a biaryl compound.

Heck Reaction : The Heck reaction would couple the aryl chloride with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. nih.gov

Sonogashira Coupling : This reaction would involve the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an aryl alkyne. nih.gov

Table 2: Potential Cross-Coupling Reactions and Products

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl carboxylic acid |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

Note: These are potential synthetic routes. Specific optimized conditions would be required for this compound due to the deactivating nature of the substituents and the lower reactivity of the C-Cl bond.

The chlorine atom can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation can be achieved using various chemical methods. Common strategies include catalytic hydrogenation, where the compound is treated with hydrogen gas over a palladium catalyst (e.g., Pd/C), often in the presence of a base like sodium acetate or triethylamine (B128534) to neutralize the HCl byproduct. Other methods involve the use of metal-ammonia reductions (Birch reduction conditions) or hydride reagents.

Studies on the microbial reductive dechlorination of 3-chlorobenzoate (B1228886) have also been conducted, demonstrating that under certain biological conditions, the C-Cl bond can be cleaved. nih.govdoubtnut.com

Electrophilic Aromatic Substitution Patterns

Further substitution on the aromatic ring via electrophilic aromatic substitution (EAS) is challenging due to the presence of three deactivating substituents: the chloro, acetyl, and carboxyl groups. All three groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effects of the existing substituents are as follows:

-COOH (Carboxyl group) : Meta-directing.

-COCH₃ (Acetyl group) : Meta-directing.

-Cl (Chloro group) : Ortho-, para-directing.

The two meta-directing groups (-COOH at C1, -COCH₃ at C3) reinforce each other, strongly deactivating the positions ortho and para to them (C2, C4, C6, and C5). The ortho-, para-directing chloro group at C5 directs incoming electrophiles to positions C2 and C4 (ortho) and C6 (para).

Considering these competing effects:

Positions 2 and 6 are ortho to the carboxyl group and the acetyl group, respectively, and are strongly deactivated.

Position 4 is para to the carboxyl group and ortho to the chloro group, but also ortho to the acetyl group, leading to strong deactivation and steric hindrance.

The combined deactivating nature of the three substituents suggests that forcing conditions (e.g., high temperatures, strong acid catalysts) would be necessary for any further electrophilic substitution. Benzoic acid itself does not undergo Friedel-Crafts reactions due to the deactivating nature of the carboxyl group, and the same is expected for this more deactivated substrate.

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid would be the standard condition. The strong deactivation of the ring would likely require heating. The least deactivated position would be the target for substitution, although yields are expected to be low.

Halogenation : Bromination or chlorination would require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction would likely be sluggish.

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would be required. The reaction is typically reversible and may require high temperatures.

In all cases, the regiochemical outcome would be complex, and the reaction would likely be slow with the potential for multiple products or no reaction under standard conditions.

Quantitative Analysis of Substituent Effects on Reactivity

The reactivity of a substituted benzene derivative is significantly influenced by the electronic properties of its substituents. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating the reaction rates (k) or equilibrium constants of a substituted species to a reference compound (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.orgyoutube.com For this compound, the reactivity of the carboxylic acid group is modulated by the acetyl (-COCH₃) and chloro (-Cl) groups, both located at the meta position relative to the carboxyl function.

Both the acetyl group and the chloro group are electron-withdrawing. Their influence can be quantified using their respective Hammett substituent constants (σₘ). Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. researchgate.net

The substituent constant for a meta-acetyl group (σₘ) is approximately +0.37. stenutz.eu Similarly, the constant for a meta-chloro group (σₘ) is +0.37. stenutz.eu Since both substituents are in the meta position, their primary influence is through the inductive effect, with minimal resonance interaction with the carboxyl group. utexas.edu The additive nature of these effects suggests that this compound would be a significantly stronger acid than benzoic acid. The combined σ value for the two meta substituents would make the carboxyl group more susceptible to nucleophilic attack and influence the rates of esterification and other reactions at the carboxyl center. wikipedia.org

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Acetyl (-COCH₃) | meta | +0.37 stenutz.eu | Electron-withdrawing (Inductive) |

| Chloro (-Cl) | meta | +0.37 stenutz.eu | Electron-withdrawing (Inductive) |

This table outlines the Hammett constants for the substituents of this compound.

Derivatization for Analytical and Application Purposes

Chemical derivatization is a technique used to modify an analyte to improve its analytical performance, such as enhancing its detectability or improving its separation in chromatography. researchgate.net For a molecule like this compound, derivatization can target either the carboxylic acid or the ketone functional group.

Charge-switch derivatization is a strategy employed in mass spectrometry (MS) to improve the ionization efficiency and sensitivity of an analyte. researchgate.net This technique involves attaching a pre-charged tag or a readily ionizable group to the target molecule. For a carboxylic acid like this compound, which typically analyzes best in negative ion mode, a charge-switch reagent can be used to introduce a permanent positive charge, allowing for highly sensitive detection in the positive ion mode of a mass spectrometer.

This approach offers several advantages, including higher ionization efficiency, reduced matrix effects, and the generation of characteristic fragment ions that are useful for structural confirmation and quantification. researchgate.net While specific studies detailing the charge-switch derivatization of this compound are not prominent in the literature, reagents designed to react with carboxylic acids to introduce a fixed positive charge (e.g., those with a quaternary ammonium (B1175870) or pyridinium (B92312) group) could be readily applied. This strategy would significantly lower the limits of detection for this compound in complex biological or environmental samples. researchgate.netmerckmillipore.com

Chromatographic analysis, particularly gas chromatography (GC), often requires derivatization to increase the volatility and thermal stability of polar analytes like carboxylic acids. researchgate.net The presence of both a carboxylic acid and a ketone group in this compound makes it a candidate for a two-step derivatization process for GC-MS analysis.

Oximation: The ketone (acetyl) group can be converted into an oxime using reagents like methoxyamine hydrochloride. This step protects the keto group, prevents tautomerization, and reduces the formation of multiple derivative products. researchgate.net

Silylation or Esterification: The carboxylic acid group, as well as any other active hydrogens, can then be derivatized.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, creating a more volatile TMS ester. researchgate.net

Esterification: Alternatively, the carboxylic acid can be converted into a simple ester (e.g., a methyl ester) using reagents like methyl chloroformate or diazomethane. This process also increases volatility by eliminating the polar -OH group. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization is typically employed to enhance detection sensitivity, especially for UV or fluorescence detectors. The carboxylic acid group can be tagged with a chromophore or a fluorophore. This is often achieved by converting the carboxylic acid into an activated species that then reacts with a labeling agent containing an amine or hydroxyl group. This pre-column derivatization can dramatically improve the limits of quantitation for trace-level analysis.

| Analytical Technique | Functional Group Targeted | Derivatization Method | Purpose |

| Mass Spectrometry | Carboxylic Acid | Charge-Switch Tagging | Enhance ionization efficiency and sensitivity. researchgate.netmerckmillipore.com |

| Gas Chromatography | Ketone & Carboxylic Acid | Oximation followed by Silylation/Esterification | Increase volatility and thermal stability. researchgate.net |

| HPLC | Carboxylic Acid | Chromophoric/Fluorophoric Tagging | Enhance UV or fluorescence detection. |

This table summarizes potential derivatization strategies for the analysis of this compound.

Theoretical and Computational Studies of 3 Acetyl 5 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Functionals such as Becke's three-parameter hybrid functional (B3LYP) combined with basis sets like 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net This approach allows for the precise determination of bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

The optimized geometric parameters provide a foundational understanding of the molecule's three-dimensional shape. For aromatic carboxylic acids, DFT calculations can accurately predict the planarity of the benzene (B151609) ring and the orientation of the substituent groups. The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and assign spectral bands to specific molecular vibrations. researchgate.netnih.gov

Molecular orbital theory provides critical insights into the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (Egap) is a significant parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 1: Hypothetical Quantum Chemical Parameters for 3-Acetyl-5-chlorobenzoic Acid

| Parameter | Symbol | Hypothetical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.25 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.10 | Chemical reactivity and stability |

| Ionization Potential | IP | 7.25 | Energy required to remove an electron |

| Electron Affinity | EA | 2.15 | Energy released when an electron is added |

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and acetyl groups, making them sites for electrophilic interaction.

Computational methods can be used to calculate various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. nih.gov These calculations are essential for predicting the spontaneity and equilibrium of chemical reactions involving this compound. By analyzing the thermodynamic properties of reactants, products, and transition states, it is possible to map out potential reaction pathways and determine their feasibility.

Kinetic studies involve the calculation of activation energies for proposed reaction mechanisms. By identifying the transition state structures and their corresponding energies, computational chemistry can provide insights into the rates of reaction. This information is valuable for understanding the mechanisms of synthesis or degradation involving the title compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment. These methods range from quantum mechanics to classical molecular mechanics.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | Global Minimum | ~0° | 0.00 |

| B | Local Minimum | ~180° | 1.25 |

| TS1 | Transition State | ~90° | 3.50 |

Computational modeling is highly effective in predicting and characterizing non-covalent interactions, which are crucial for understanding the formation of larger molecular assemblies (supramolecular structures). For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimeric structures through O-H···O hydrogen bonds, a common motif in carboxylic acids. nih.govrsc.org

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. The chlorine atom on the aromatic ring could potentially interact with electronegative atoms (like oxygen) on neighboring molecules, influencing the crystal packing and solid-state structure. Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to quantify the strength and nature of these hydrogen and halogen bonds. rsc.org These analyses provide a deeper understanding of the intermolecular forces that govern the compound's physical properties.

In Silico Prediction of Synthetic Routes and Feasibility

The synthesis of this compound can be strategically planned using computer-assisted organic synthesis (CAOS) tools. These software platforms employ sophisticated algorithms to devise potential retrosynthetic pathways, breaking down the target molecule into simpler, commercially available starting materials.

Modern retrosynthesis software, such as ChemAIRS and SYNTHIA, leverages extensive databases of chemical reactions and machine learning models to propose viable synthetic routes. For this compound, a typical retrosynthetic analysis might suggest disconnections at the acetyl and carboxyl groups attached to the benzene ring. The software evaluates the feasibility of each proposed reaction step based on known chemical transformations and predicts potential yields and side products.

The feasibility of a predicted synthetic route is further assessed by considering factors such as the cost and availability of starting materials, reaction conditions, and potential for scalability. These computational tools can also provide insights into process chemistry, helping to identify cost-effective and efficient synthetic pathways from the outset.

Table 1: Illustrative In Silico Retrosynthetic Analysis of this compound

| Target Molecule | Potential Disconnections | Key Precursors | Relevant Reaction Types |

|---|---|---|---|

| This compound | C-C bond (acetyl group) | 3-Chlorobenzoic acid | Friedel-Crafts Acylation |

| This compound | C-C bond (carboxyl group) | 1-(3,5-dichlorophenyl)ethan-1-one | Grignard Reaction followed by Oxidation |

This table is for illustrative purposes and represents a simplified output from a hypothetical in silico analysis.

Advanced Spectroscopic Characterization Methodologies for 3 Acetyl 5 Chlorobenzoic Acid

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the chemical bonds and symmetry of the molecule, providing a unique "fingerprint."

Vibrational Mode Assignment and Analysis

A comprehensive vibrational analysis of 3-Acetyl-5-chlorobenzoic acid would involve the identification and assignment of its fundamental vibrational modes. For a molecule of this complexity, numerous distinct vibrations would be expected. Key vibrational modes would include:

Carbonyl Stretching (C=O): Two distinct C=O stretching vibrations would be anticipated: one for the carboxylic acid group and another for the acetyl group. The carboxylic acid C=O stretch typically appears in the region of 1700-1725 cm⁻¹ in the IR spectrum, often broadened by hydrogen bonding. The acetyl C=O stretch would be expected at a slightly lower wavenumber, generally in the 1680-1700 cm⁻¹ range.

O-H Stretching: The hydroxyl (O-H) stretch of the carboxylic acid group is a prominent feature in the IR spectrum, usually appearing as a very broad band in the 2500-3300 cm⁻¹ region due to strong intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the acetyl methyl group would appear in the 2850-3000 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Ring Vibrations: The benzene (B151609) ring itself has several characteristic stretching and bending modes that appear in the 1400-1600 cm⁻¹ region and at lower frequencies.

A detailed analysis would assign each observed band in the experimental IR and Raman spectra to a specific molecular motion. This process is often aided by computational methods.

Comparison of Experimental and Theoretically Calculated Spectra

To achieve accurate vibrational assignments and gain deeper insight into the molecular structure and bonding, experimental spectra are often compared with theoretically calculated spectra. This is typically done using quantum chemical methods, such as Density Functional Theory (DFT).

The process involves:

Computational Modeling: The geometry of the this compound molecule is optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: The vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated for the optimized geometry.

Scaling: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data.

Comparison and Assignment: The scaled theoretical frequencies are then compared with the experimental wavenumbers, allowing for a more confident and detailed assignment of the vibrational modes.

This comparative approach helps to resolve ambiguities in spectral interpretation and provides a robust validation of the molecular structure.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism Studies

The determination of the crystal structure of this compound would reveal its packing arrangement in the solid state. A key feature to investigate would be the hydrogen bonding interactions involving the carboxylic acid groups, which typically form dimeric structures.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can have distinct physical properties. Polymorphism studies for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any different crystal forms. The existence of polymorphism is a critical consideration in materials science and pharmaceutical development. Studies on other substituted benzoic acids have revealed the existence of different polymorphic forms.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions of close contact with neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide quantitative insights into the nature and extent of various intermolecular forces, such as:

Hydrogen Bonds: The strong O-H···O hydrogen bonds forming the carboxylic acid dimers would be clearly visible as distinct red regions on the Hirshfeld surface.

Halogen Bonds: The chlorine atom could participate in C-Cl···O or other weak halogen bonding interactions.

van der Waals Forces: The analysis would also map weaker contacts, including H···H, C···H, and π-π stacking interactions between the aromatic rings.

Potential Applications and Chemical Biology Excluding Clinical/toxicology

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 3-Acetyl-5-chlorobenzoic acid makes it a valuable building block for constructing more complex molecular architectures.

Currently, there is a lack of specific documented instances of this compound being used in the total synthesis of natural products. However, its structural motifs are present in various bioactive molecules, suggesting its potential as a synthon for the assembly of novel compounds with potential biological activity. The presence of three distinct functional groups allows for a variety of chemical transformations, making it a candidate for the synthesis of complex scaffolds.

Chlorinated benzoic acid derivatives are known intermediates in the synthesis of agrochemicals, such as herbicides and pesticides. Although specific agrochemicals derived from this compound are not prominently documented, its structure is analogous to compounds used in this industry. The chloro and carboxylic acid functionalities are common in herbicidal compounds, and the acetyl group could be modified to tune the biological activity and selectivity of the final product.

The aromatic and functionalized nature of this compound suggests its potential incorporation into polymers and other advanced materials. The carboxylic acid group can be used for polymerization reactions, while the chloro and acetyl groups can be modified to impart specific properties such as thermal stability, flame retardancy, or altered solubility. However, specific research in this area is yet to be published.

Environmental Chemistry and Biodegradation Studies (Mechanistic Focus)

The environmental fate of chlorinated aromatic compounds is of significant interest due to their potential persistence and toxicity. While no studies have specifically investigated the biodegradation of this compound, the extensive research on the degradation of 3-chlorobenzoate (B1228886) (3-CBA) provides a strong basis for predicting its potential microbial degradation pathways.

Microbial degradation of 3-CBA is well-documented and typically proceeds through the formation of chlorocatechols. It is plausible that the degradation of this compound would follow a similar pathway after initial transformation of the acetyl group.

One of the most common pathways for 3-CBA degradation involves the initial action of a dioxygenase enzyme, which converts 3-CBA to a chlorocatechol. This is followed by ring cleavage, which can occur via either an ortho- or meta-cleavage pathway. In the case of chlorinated catechols, the ortho-cleavage pathway is generally favored as meta-cleavage can lead to the formation of reactive and toxic acyl halides.

Table 1: Key Intermediates in the Postulated Microbial Degradation of the Aromatic Ring of this compound (based on 3-CBA pathways)

| Intermediate | Potential Role in Pathway |

| 3-Chloro-5-acetylcatechol | Product of initial dioxygenation of the aromatic ring. |

| Chloro-cis,cis-muconate | Product of ortho-ring cleavage of chlorocatechol. |

| Maleylacetate | Intermediate formed from the metabolism of chloro-cis,cis-muconate. |

| 3-Oxoadipate | Central intermediate leading to the tricarboxylic acid (TCA) cycle. |

It is important to note that the presence of the acetyl group could alter the initial steps of degradation. Some microorganisms may possess enzymes capable of removing the acetyl group prior to attacking the aromatic ring.

The key enzymatic steps in the degradation of chlorinated aromatic compounds are dehalogenation and aromatic ring cleavage.

Dehalogenation: The removal of the chlorine atom is a critical step in the detoxification and mineralization of these compounds. This can occur either before or after the ring is opened. In many aerobic bacteria, dehalogenation occurs after ring cleavage.

Ring Cleavage: This is typically catalyzed by dioxygenase enzymes. For chlorocatechols, catechol 1,2-dioxygenases are responsible for the ortho-cleavage, leading to the formation of chloromuconates. These are then further metabolized through a series of enzymatic reactions to yield intermediates of central metabolism.

Table 2: Key Enzymes Potentially Involved in the Biodegradation of this compound

| Enzyme | Function |

| Dioxygenases | Catalyze the initial attack on the aromatic ring and its subsequent cleavage. |

| Dehydrogenases | Involved in the further metabolism of ring-cleavage products. |

| Hydrolases | May be involved in the dehalogenation of intermediates. |

| Acylases/Hydrolases | Potentially involved in the removal of the acetyl group. |

The specific enzymes and the sequence of reactions for this compound would need to be determined experimentally. The presence of the acetyl group might necessitate an initial enzymatic modification before the established chlorobenzoate degradation pathways can proceed.

Photochemical and Chemical Degradation Studies

Direct experimental studies on the photochemical and chemical degradation of this compound are not extensively documented in publicly available scientific literature. However, insights into its potential degradation pathways can be inferred from studies on the closely related compound, 3-chlorobenzoic acid (3-CBA). The structural similarities suggest that this compound might undergo comparable degradation processes, although the presence of the acetyl group could influence the reaction rates and mechanisms.

Chemical degradation of chlorobenzoic acids can occur through various mechanisms, including oxidation and reduction reactions. For instance, in the presence of strong oxidizing agents, the aromatic ring can be cleaved. The reactivity of the chlorine atom on the benzene (B151609) ring in chlorobenzoic acids is generally low compared to other isomers, and they tend to resist simple decarboxylation at higher temperatures.

Photochemical degradation, often facilitated by a photocatalyst such as titanium dioxide (TiO2), represents a significant pathway for the breakdown of chlorobenzoic acids in aqueous environments. Studies on 3-CBA have shown that its degradation kinetics can be modeled using the Langmuir-Hinshelwood model. The process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to a series of intermediate products and eventual mineralization.

In anoxic water environments, the photocatalytic degradation of 3-CBA using graphene/TiO2 has been investigated. Under these conditions, both oxidative and reductive degradation pathways are observed. The specific products formed are dependent on the concentration of dissolved oxygen.

Table 1: Potential Degradation Products of 3-Chlorobenzoic Acid (as a model for this compound)

| Degradation Pathway | Potential Intermediate Products | Final Products |

| Oxidative | 3-chlorophenol, resorcinol, hydroxyquinol | Carbon dioxide, water, chloride ions |

| Reductive | 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, cyclohexanediol | Methane, carbon dioxide |

This table is based on degradation studies of 3-chlorobenzoic acid and serves as a predictive model for the potential degradation of this compound.

Exploration in Chemical Biology (In Vitro Mechanistic Interactions)

Specific experimental data on the direct interaction of this compound with macromolecules such as enzymes are not well-documented in the current body of scientific literature. However, the chemical structure of the compound, featuring a carboxylic acid group, a chlorine atom, and an acetyl group, suggests the potential for various non-covalent interactions with biological macromolecules.

The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with the amino acid residues in the active or allosteric sites of enzymes. The chlorine atom, being an electronegative halogen, can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and binding affinity. The acetyl group can also act as a hydrogen bond acceptor.

Currently, there is no direct evidence to suggest that this compound has been specifically utilized as a probe in biochemical pathways. However, given the extensive research on the biodegradation of chlorobenzoic acids, it could potentially serve as a model compound for studying the metabolic pathways of more complex substituted benzoic acids.

The degradation of chlorobenzoic acids by microorganisms is a well-studied area of environmental microbiology. Bacteria have evolved specific enzymatic pathways to dehalogenate and cleave the aromatic ring of these compounds, ultimately using them as a source of carbon and energy. The initial steps in these pathways often involve dioxygenase enzymes that hydroxylate the aromatic ring, making it more susceptible to cleavage.

By introducing an acetyl group, as in this compound, researchers could investigate how this additional substituent affects the recognition and catalytic activity of these degradative enzymes. Such studies could provide valuable insights into the substrate specificity of these enzymes and the broader metabolic capabilities of microorganisms for bioremediation purposes. The degradation of 3-chlorobenzoic acid itself is a model for understanding the fate of chlorinated aromatic compounds in the environment.

Future Research Directions and Emerging Paradigms for 3 Acetyl 5 Chlorobenzoic Acid Research

Integration of Machine Learning and AI in Synthetic Route Discovery

Computer-aided synthesis planning (CASP) applications, enhanced with retrosynthesis knowledge, can guide the search for optimal reaction pathways. By training algorithms on millions of documented reactions, these systems can predict plausible transformations and identify promising disconnections in the molecular structure. This approach moves beyond simple rule-based systems to a more intuitive and flexible method that mirrors a chemist's reasoning but is augmented by massive datasets.

Table 1: Potential AI/ML Models for Retrosynthesis of 3-Acetyl-5-chlorobenzoic Acid

| Model Type | Application in Synthesis Planning | Potential Advantages for This Compound |

| Transformer-Based Models | Predicts reaction outcomes by treating reactions as a language translation task. | Can identify novel or non-obvious Friedel-Crafts or oxidation strategies from broad reaction data. |

| Graph Neural Networks (GNNs) | Treats molecules as graphs to predict reactivity and accessibility of synthetic routes. | Excellent for evaluating the complexity of intermediates and predicting steric or electronic effects of the chloro and acetyl groups. |

| Monte Carlo Tree Search (MCTS) | Explores the vast network of possible reaction pathways to find optimal routes. | Can balance multiple objectives, such as minimizing steps, maximizing overall yield, and avoiding hazardous reagents. |

Development of Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. For the synthesis of this compound, which may involve energetic steps like Friedel-Crafts acylation, flow chemistry provides a safer and more controlled environment. Reactions are performed in small volumes within a tube or microreactor, minimizing risks and allowing for precise control over parameters like temperature, pressure, and residence time.

The implementation of flow chemistry can lead to cleaner and more stereoselective reactions compared to batch methods. For instance, challenging reactions that are difficult to control in large flasks can be managed effectively in a continuous system, often leading to higher purity products and reducing the need for extensive purification steps. This methodology is particularly well-suited for optimizing multi-step syntheses, where intermediates can be directly channeled from one reactor to the next without isolation.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Ketones

| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |

| Reaction Time | Hours to days | Seconds to minutes |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and mixing |

| Scalability | Complex and often requires re-optimization | Simpler scale-up by running the system for longer periods |

| Product Purity | May require extensive purification | Often results in higher purity and yield |

Exploration of Sustainable Catalytic Systems for Derivatization

The principles of green chemistry are driving the development of more sustainable catalytic systems, moving away from stoichiometric reagents and precious metals. For the derivatization of this compound, research is focusing on abundant, low-toxicity metal catalysts (e.g., iron, copper) and organocatalysts. These catalysts can facilitate a wide range of transformations, such as C-H activation, amination, and coupling reactions, in a more atom-economical and environmentally benign manner.

Heterogeneous catalysts, such as metal oxides on supports like porous carbon or silica, are particularly attractive. They offer the significant advantage of being easily separated from the reaction mixture and recycled, reducing waste and operational costs. Furthermore, biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for sustainable derivatization, offering high selectivity under mild conditions.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed, real-time information about their progress. Process Analytical Technology (PAT) utilizes advanced spectroscopic techniques for in situ (in the reaction vessel) monitoring of critical process parameters and quality attributes. This approach provides a dynamic understanding of reaction kinetics, intermediate formation, and endpoint determination, enabling better control and optimization.

For reactions involving this compound, techniques like Fourier-transform infrared (FTIR), Raman, and NMR spectroscopy can be employed. These non-invasive methods provide molecular-level information, allowing chemists to track the concentration of reactants, products, and byproducts in real time. This data is crucial for developing robust and efficient processes, ensuring consistent product quality, and preventing batch failures.

Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability to this compound Reactions |

| In Situ FTIR Spectroscopy | Tracks changes in functional groups (e.g., C=O, C-Cl) and concentrations of key species. | Monitoring the progress of acylation or esterification reactions by observing carbonyl stretches. |

| Raman Spectroscopy | Provides vibrational information, complementary to FTIR, especially for aqueous systems. | Useful for monitoring reactions in various solvents and identifying catalyst states. |

| NMR Spectroscopy | Offers detailed structural information and quantification of all soluble species. | Unambiguously identifying intermediates and byproducts in complex reaction mixtures. |

| Mass Spectrometry (MS) | Allows for real-time, quantitative measurement of neutral reactants and products. | Highly selective and sensitive for tracking trace components and gaining mechanistic insights. |

Deepening Understanding of Environmental Fate Mechanisms at the Molecular Level

As with many synthetic compounds, understanding the environmental fate of this compound is crucial. Future research will focus on elucidating the molecular mechanisms of its degradation in various environmental compartments. Halogenated aromatic compounds can be persistent, and their breakdown pathways need to be thoroughly investigated.

Microbial degradation is a key process for the removal of such pollutants. Research will involve identifying specific microorganisms and the enzymatic pathways they use to metabolize the compound. This typically involves a series of steps, including dehalogenation and ring cleavage, which convert the toxic aromatic into common cellular metabolites. A deeper molecular-level understanding of these processes can inform the development of bioremediation strategies for contaminated sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.